1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-CHLOROBENZOYL)THIOUREA
Overview
Description
1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-CHLOROBENZOYL)THIOUREA is a complex organic compound that features a benzoxazole moiety, a hydroxyl group, and a chlorobenzoyl thiourea structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-CHLOROBENZOYL)THIOUREA typically involves the condensation of 2-aminophenol with aldehydes to form benzoxazole derivatives . The reaction conditions often include the use of catalysts such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-CHLOROBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzoxazole derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-CHLOROBENZOYL)THIOUREA has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-CHLOROBENZOYL)THIOUREA involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication and protein synthesis.
Pathways Involved: It can inhibit the activity of certain enzymes, leading to the disruption of cellular functions and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Benzothiazole Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable bioactive properties.
Benzoxazole Derivatives: Similar to 1-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-3-(3-CHLOROBENZOYL)THIOUREA, these compounds are used in medicinal chemistry and materials science.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-3-chlorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O3S/c22-13-5-3-4-12(10-13)19(27)25-21(29)23-14-8-9-17(26)15(11-14)20-24-16-6-1-2-7-18(16)28-20/h1-11,26H,(H2,23,25,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBPUIDXEVBDMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.